molecular formula C20H13BrO3 B3700861 3-[(2-BROMOPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE

3-[(2-BROMOPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE

Cat. No.: B3700861
M. Wt: 381.2 g/mol
InChI Key: FJQDMTUFQDLLMP-UHFFFAOYSA-N
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Description

3-[(2-BROMOPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE is a synthetic compound belonging to the class of benzo[c]chromen-6-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a bromophenyl group attached to a methoxy group, which is further connected to a benzo[c]chromen-6-one core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-BROMOPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE typically involves multiple steps, starting from readily available starting materials. One common method involves the use of 2-bromophenol and 6H-benzo[c]chromen-6-one as key intermediates. The reaction conditions often include the use of organic solvents such as acetonitrile and catalysts like silver nitrate and potassium peroxydisulfate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[(2-BROMOPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzo[c]chromen-6-one derivatives.

Mechanism of Action

The mechanism of action of 3-[(2-BROMOPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it has been shown to inhibit phosphodiesterase II, which plays a role in regulating intracellular levels of cyclic nucleotides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2-BROMOPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE is unique due to the presence of the bromophenyl group, which can influence its reactivity and biological activity. This structural feature distinguishes it from other benzo[c]chromen-6-one derivatives and may contribute to its specific applications and effects.

Properties

IUPAC Name

3-[(2-bromophenyl)methoxy]benzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrO3/c21-18-8-4-1-5-13(18)12-23-14-9-10-16-15-6-2-3-7-17(15)20(22)24-19(16)11-14/h1-11H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJQDMTUFQDLLMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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